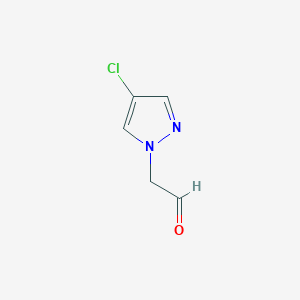

(4-chloro-1H-pyrazol-1-yl)acetaldehyde

Description

Fundamental Characteristics of the Pyrazole (B372694) Heterocycle in Organic Synthesis

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties that make it a valuable scaffold in organic synthesis. Pyrazole is an aromatic compound, a characteristic that confers significant stability to the ring system. nih.gov The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), allows pyrazoles to act as both weak acids and weak bases. umich.edu

The reactivity of the pyrazole ring is dictated by the electron distribution within the aromatic system. The two nitrogen atoms decrease the electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich. avantorsciences.com Consequently, the C4 position is susceptible to electrophilic attack. Conversely, nucleophilic attack tends to occur at the C3 and C5 positions. researchgate.net This predictable reactivity pattern allows for the regioselective functionalization of the pyrazole core, a crucial aspect for the synthesis of complex molecules.

Pyrazoles and their derivatives are integral to the development of a wide array of pharmaceuticals, agrochemicals, and dyes. researchgate.netmdpi.com Notable examples of drugs containing the pyrazole core include the anti-inflammatory drug celecoxib (B62257) and the analgesic antipyrine. umich.eduscbt.com The synthesis of the pyrazole ring itself is often achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. scbt.com

Table 1: Physicochemical Properties of Pyrazole

| Property | Value |

| Molecular Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Melting Point | 66-70 °C |

| Boiling Point | 186-188 °C |

| pKb | 11.5 |

Significance of Acetaldehyde (B116499) Functionalities as Synthetic Handles in Heterocyclic Systems

The acetaldehyde functionality, characterized by the -CH₂CHO group, is a highly versatile synthetic handle in organic chemistry. The aldehyde group is a potent electrophile due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to nucleophilic attack. avantorsciences.com This reactivity allows for a wide range of chemical transformations, positioning the acetaldehyde group as a key building block in the synthesis of more complex molecular architectures.

In the context of heterocyclic systems, the acetaldehyde functionality can be introduced to a heteroaromatic ring to serve as a precursor for various functional groups and for the construction of fused ring systems. The aldehyde can undergo a plethora of reactions, including:

Reductive amination: to form substituted aminoethyl groups.

Wittig reaction: to introduce carbon-carbon double bonds.

Aldol (B89426) condensation: to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. nih.gov

Knoevenagel condensation: for the synthesis of a variety of substituted alkenes.

The reactivity of the acetaldehyde group allows for the elaboration of the heterocyclic scaffold, enabling the synthesis of a diverse library of compounds for biological screening and materials science applications.

Contextual Overview of (4-chloro-1H-pyrazol-1-yl)acetaldehyde within Modern Organic Chemistry

(4-chloro-1H-pyrazol-1-yl)acetaldehyde is a molecule that combines the stable, functionalizable pyrazole core with the reactive acetaldehyde side chain. The presence of a chlorine atom at the C4 position of the pyrazole ring influences the electronic properties of the heterocycle, potentially enhancing its reactivity or providing an additional site for synthetic modification through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of such a molecule would likely involve the N-alkylation of 4-chloropyrazole with a suitable two-carbon electrophile bearing a protected aldehyde functionality, followed by deprotection. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of pyrazole rings, which could then be further elaborated. researchgate.net While specific, detailed synthetic procedures for (4-chloro-1H-pyrazol-1-yl)acetaldehyde are not extensively documented in readily available literature, its structure suggests its utility as an intermediate in the synthesis of more complex pyrazole derivatives.

The combination of the chloro-substituted pyrazole and the acetaldehyde moiety makes this compound a potentially valuable building block in drug discovery and agrochemical research. The pyrazole core is a known pharmacophore, and the acetaldehyde handle allows for the introduction of diverse functionalities that can modulate the biological activity and physicochemical properties of the final products.

Table 2: Chemical Data for (4-chloro-1H-pyrazol-1-yl)acetaldehyde

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 1015939-57-7 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUHGQCRCWCHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 1h Pyrazol 1 Yl Acetaldehyde

Reactions Involving the Acetaldehyde (B116499) Functional Group

The acetaldehyde portion of the molecule is characterized by an electrophilic carbonyl carbon and acidic α-protons, making it susceptible to a range of nucleophilic additions and condensation reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group in (4-chloro-1H-pyrazol-1-yl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, (4-chloro-1H-pyrazol-1-yl)acetic acid. This transformation is a common and fundamental reaction in organic synthesis. While specific studies on the oxidation of (4-chloro-1H-pyrazol-1-yl)acetaldehyde are not extensively documented, the oxidation of aldehydes to carboxylic acids is a well-established process. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) in acidic or alkaline media, as well as chromic acid, are effectively used for this purpose. The reaction generally proceeds under mild conditions to afford the carboxylic acid derivative in good yield.

For instance, the oxidation of acetaldehyde with acid permanganate has been shown to be first order with respect to the aldehyde, the oxidant, and the hydrogen ion concentration. This suggests a mechanism likely involving the transfer of a hydride ion from the aldehyde hydrate (B1144303) to the oxidant.

| Oxidizing Agent | Product | General Conditions |

| Potassium Permanganate (KMnO4) | (4-chloro-1H-pyrazol-1-yl)acetic acid | Acidic or alkaline medium |

| Chromic Acid (H2CrO4) | (4-chloro-1H-pyrazol-1-yl)acetic acid | Acidic medium |

| Jones Reagent (CrO3/H2SO4) | (4-chloro-1H-pyrazol-1-yl)acetic acid | Acetone |

Reductive Conversion to Alcohol Derivatives

The carbonyl group of the acetaldehyde moiety can be reduced to a primary alcohol, yielding 2-(4-chloro-1H-pyrazol-1-yl)ethanol. This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be employed, though its higher reactivity necessitates anhydrous conditions and careful handling.

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

| Reducing Agent | Product | General Conditions |

| Sodium Borohydride (NaBH4) | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH4) | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | Anhydrous Ether or THF, followed by aqueous workup |

Condensation Reactions with Nucleophiles (e.g., Imines, Enamines)

The carbonyl group of (4-chloro-1H-pyrazol-1-yl)acetaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines from pyrazole (B372694) carbaldehydes is a known transformation and is applicable to acetaldehyde derivatives as well. For example, the reaction of pyrazole-1-carbaldehyde compounds with substituted aromatic anilines in the presence of a base like sodium hydroxide (B78521) in ethanol has been reported to yield the corresponding imines. umich.edu

With secondary amines, the initial adduct cannot eliminate water to form a stable imine. Instead, if there is a proton on the α-carbon, an enamine can be formed through the loss of a proton and water.

| Nucleophile | Product Type | General Conditions |

| Primary Amines (R-NH2) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

| Secondary Amines (R2NH) | Enamine | Acid catalysis, with removal of water |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of (4-chloro-1H-pyrazol-1-yl)acetaldehyde is susceptible to attack by a wide variety of nucleophiles. This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add irreversibly to the carbonyl group to form, after acidic workup, secondary alcohols. Weaker nucleophiles, such as cyanide ion (CN-), add reversibly to form cyanohydrins. The Wittig reaction, involving the use of phosphorus ylides (Ph3P=CHR), provides a powerful method for the conversion of the carbonyl group into a carbon-carbon double bond, yielding substituted alkenes. organic-chemistry.orgnih.gov

| Nucleophile | Product Type |

| Grignard Reagents (RMgX) | Secondary Alcohol |

| Organolithium Reagents (RLi) | Secondary Alcohol |

| Cyanide (NaCN/HCN) | Cyanohydrin |

| Phosphorus Ylides (Ph3P=CHR) | Alkene |

Reactivity of the Chloro Substituent on the Pyrazole Ring

The chlorine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, a reaction characteristic of halogenated aromatic and heteroaromatic compounds.

Nucleophilic Substitution Reactions

The chloro substituent on the pyrazole ring can be displaced by various nucleophiles, although the reactivity is influenced by the electronic nature of the pyrazole ring and any activating or deactivating groups present. In general, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems is a well-established process. nih.gov

For instance, the reaction of 4-bromo-nitropyrazolecarboxylic acids with arylamines in the presence of copper salts has been shown to result in the formation of the corresponding 4-arylamino substituted products. osti.gov This suggests that similar substitutions with amines and other nucleophiles are feasible for (4-chloro-1H-pyrazol-1-yl)acetaldehyde, potentially requiring elevated temperatures or the use of a catalyst. The reaction of 4-chloropyridine (B1293800) with primary and secondary amines to form substituted 4-aminopyridines further supports the feasibility of such transformations on chloro-substituted N-heterocycles. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of halo-heterocycles. umich.edu These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds by coupling the 4-chloropyrazole derivative with a variety of coupling partners, including boronic acids, alkenes, and amines.

| Reaction Type | Nucleophile/Coupling Partner | Product Type | Catalyst/Conditions |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 4-substituted pyrazoles | Heat, Base, or Metal Catalyst (e.g., Cu) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | 4-Aryl/Vinyl Pyrazoles | Palladium Catalyst, Base |

| Heck Coupling | Alkenes | 4-Vinyl Pyrazoles | Palladium Catalyst, Base |

| Buchwald-Hartwig Amination | Amines | 4-Amino Pyrazoles | Palladium Catalyst, Base |

Cross-Coupling Reactions for Advanced Derivatization

The derivatization of the (4-chloro-1H-pyrazol-1-yl)acetaldehyde scaffold can be effectively achieved through modern cross-coupling techniques, primarily targeting the reactive C4-chloro substituent. The presence of a halogen at the C4 position of the pyrazole ring makes it a suitable electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of functional groups and building blocks, thereby enabling the synthesis of complex molecular architectures. wikipedia.orgnih.gov

Research on similar 4-halopyrazole systems has demonstrated the utility of several types of cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful method for creating C-C bonds. znaturforsch.comyoutube.com Studies have shown that 4-bromopyrazoles successfully undergo Suzuki reactions with aryl-substituted pinacolato boranes or boronic acids to yield 4-arylpyrazoles. znaturforsch.com This methodology is directly applicable to (4-chloro-1H-pyrazol-1-yl)acetaldehyde, where the chloro group can be substituted with various aryl or heteroaryl moieties.

Another significant advancement is the palladium-catalyzed direct C-H arylation. This method avoids the pre-functionalization of the coupling partner, making it a more atom-economical approach. Studies on 5-chloropyrazoles have shown that a temporary chloro group can direct the regioselective C-H arylation to the C4 position. acs.org This highlights the inherent reactivity of the C4 position and the feasibility of using palladium catalysis for its functionalization. For (4-chloro-1H-pyrazol-1-yl)acetaldehyde, direct coupling with aryl bromides in the presence of a palladium catalyst like palladium(II) acetate (B1210297) could provide a streamlined route to 4-aryl derivatives.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazole ring, forming a Pd(II) intermediate.

Transmetalation : The organic group from the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency and yield. Different ligands, such as phosphines, can stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

| Reaction Type | Electrophile | Nucleophile | Catalyst / Ligand | Typical Conditions | Ref |

| Suzuki-Miyaura Coupling | 4-Bromopyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃, Toluene/H₂O, 100 °C | znaturforsch.com |

| Direct C-H Arylation | 5-Chloro-1,3-dimethylpyrazole | 4-Bromotoluene | Pd(OAc)₂ / KOAc | DMA, 150 °C | acs.org |

| Buchwald-Hartwig Amination | 4-Haloquinazoline | Amine | Pd₂(dba)₃ / XPhos | t-BuONa, 80 °C | acs.org |

This table presents examples of cross-coupling conditions used for related halo-heterocycles, which are analogous to potential reactions for (4-chloro-1H-pyrazol-1-yl)acetaldehyde.

Reactivity of the Pyrazole Heterocyclic Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its chemical reactivity is dictated by the electronic properties of the ring atoms and the nature of its substituents. ias.ac.in Unsubstituted 1H-pyrazole is an amphiprotic molecule, possessing both a weakly acidic pyrrole-like NH proton (pKa ≈ 14.2) and a weakly basic pyridine-like N2 nitrogen. mdpi.com In (4-chloro-1H-pyrazol-1-yl)acetaldehyde, the N1 position is substituted by the acetaldehyde group, which removes its acidic proton and ability to act as a hydrogen bond donor at that site.

The N1-acetaldehyde substituent also exerts a significant electronic influence. The electron-withdrawing nature of the carbonyl group will further decrease the electron density of the pyrazole ring system, making it more resistant to electrophilic substitution and more susceptible to nucleophilic attack, particularly at the C3 and C5 positions.

The reactivity can be summarized as follows:

C4 Position : The chloro-substituent at this position is the primary site for reactivity via nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions as discussed previously. znaturforsch.comacs.org

C3 and C5 Positions : These positions are relatively electron-deficient, especially with the influence of the N1-acetaldehyde group, making them potential sites for nucleophilic attack under certain conditions.

N2 Position : The pyridine-like nitrogen atom retains its basic character and is the primary site of protonation or coordination to Lewis acids.

The aldehyde functional group on the N1-substituent introduces its own set of reactive pathways, including nucleophilic addition to the carbonyl carbon, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., aldol (B89426) or Knoevenagel reactions).

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Reaction Mechanisms and Identification of Intermediates

The mechanisms of the key reactions involving (4-chloro-1H-pyrazol-1-yl)acetaldehyde are inferred from extensive studies on pyrazole and related heterocyclic systems. For the crucial cross-coupling reactions at the C4 position, the catalytic cycle of palladium is well-established. youtube.comyoutube.com

Mechanism of Palladium-Catalyzed Cross-Coupling:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of the pyrazole to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate, where the pyrazole and chloro moieties are cis to each other.

Transmetalation: In a Suzuki reaction, the organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. This step involves the formation of an intermediate where both organic coupling partners are bound to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups to form a new C-C bond, yielding the 4-substituted pyrazole product. The palladium catalyst is regenerated in its active Pd(0) state, allowing the cycle to continue.

Key intermediates in this process are the Pd(II)-aryl halide complex formed after oxidative addition and the di-organo-Pd(II) complex formed after transmetalation. The stability and reactivity of these intermediates are heavily influenced by the choice of ligands coordinated to the palladium center. youtube.com

In electrophilic substitution reactions, which would be relevant for functionalizing an unsubstituted pyrazole at the C4 position, the mechanism typically involves the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The electrophile attacks the electron-rich C4 carbon, and the subsequent loss of a proton restores the aromaticity of the pyrazole ring. beilstein-journals.org

Kinetic Studies of Acetaldehyde-Pyrazole Interactions

Kinetic investigations into the Knorr pyrazole synthesis, which involves the condensation of β-dicarbonyl compounds with hydrazines, provide insight into the formation of the pyrazole ring itself. These studies have found that the reaction is typically first-order in both the diketone and the hydrazine (B178648), and the rate-determining step can shift depending on the pH of the medium. iscre28.org At neutral pH, the dehydration of a cyclic hydroxylpyrazolidine intermediate to form the aromatic pyrazole is often rate-limiting. iscre28.org

For reactions involving the acetaldehyde moiety of (4-chloro-1H-pyrazol-1-yl)acetaldehyde, the kinetics will be characteristic of carbonyl chemistry. Nucleophilic addition to the aldehyde is a key pathway. The rate of such a reaction would be dependent on the concentration of both the pyrazole-acetaldehyde substrate and the nucleophile. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing pyrazole ring, potentially leading to faster reaction rates compared to a simple aliphatic aldehyde.

The interaction between the two functional parts of the molecule is critical. The electronic communication between the pyrazole ring and the acetaldehyde group can influence transition state energies and, therefore, reaction rates. For example, in a reaction where the pyrazole's N2 atom acts as a Lewis base, the resulting positive charge would be delocalized into the ring, further increasing the electron-withdrawing effect on the acetaldehyde group and accelerating nucleophilic attack at the carbonyl carbon.

Synthesis and Derivatization of Complex Systems from 4 Chloro 1h Pyrazol 1 Yl Acetaldehyde

Transformations and Derivatizations at the Acetaldehyde (B116499) Side Chain

The acetaldehyde moiety of (4-chloro-1H-pyrazol-1-yl)acetaldehyde is a reactive functional group that serves as a key site for a variety of chemical transformations. These modifications allow for the introduction of diverse structural features and functional groups, significantly expanding the molecular complexity and utility of the pyrazole (B372694) core. Key derivatizations include the formation of acetals for protection and the synthesis of N-substituted derivatives through reductive amination.

Formation of Acetal (B89532) and Ketal Derivatives

The aldehyde functional group is highly reactive towards nucleophiles and can be unstable under various reaction conditions. To circumvent undesired side reactions, it can be temporarily protected by converting it into an acetal or ketal. chemistrysteps.comyoutube.comlibretexts.org This transformation is typically achieved by reacting the aldehyde with an alcohol or a diol under acidic conditions. Cyclic acetals, such as 1,3-dioxolanes formed with ethylene (B1197577) glycol, are particularly stable and are widely used as protecting groups. organic-chemistry.org They are stable in neutral to strongly basic environments and can be readily removed by hydrolysis with aqueous acid to regenerate the aldehyde. libretexts.org This protection strategy is crucial when performing reactions on other parts of the molecule that would otherwise be incompatible with a free aldehyde group. chemistrysteps.com

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| (4-chloro-1H-pyrazol-1-yl)acetaldehyde | Ethylene glycol | p-Toluenesulfonic acid (cat.), Toluene | 2-((4-chloro-1H-pyrazol-1-yl)methyl)-1,3-dioxolane |

Synthesis of N-Substituted Acetaldehyde Derivatives via Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used to synthesize primary, secondary, and tertiary amines from carbonyl compounds. ineosopen.org The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. ineosopen.orgresearchgate.net Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are commonly employed because they are selective for the protonated imine intermediate over the starting aldehyde. nih.govorganic-chemistry.org This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for creating libraries of N-substituted 2-(4-chloro-1H-pyrazol-1-yl)ethanamine derivatives. nih.govnih.gov

| Entry | Amine | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 1 | Aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | N-phenyl-2-(4-chloro-1H-pyrazol-1-yl)ethanamine |

| 2 | Benzylamine | NaBH(OAc)₃ | DCE | N-benzyl-2-(4-chloro-1H-pyrazol-1-yl)ethanamine |

| 3 | Morpholine | NaBH(OAc)₃ | DCE | 4-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)morpholine |

| 4 | Piperidine | NaCNBH₃ | Methanol (B129727) | 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)piperidine |

Annulation Reactions Leading to Fused Pyrazole Heterocycles

Annulation reactions involving (4-chloro-1H-pyrazol-1-yl)acetaldehyde provide a direct route to constructing fused heterocyclic systems where a new ring is built onto the pyrazole core. acs.org These fused pyrazoles, such as pyrazolopyridines and pyrazolopyrimidines, are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. researchgate.net The acetaldehyde side chain can act as a two-carbon synthon, participating in cyclocondensation reactions with appropriate partners to yield diverse and complex heterocyclic frameworks.

Construction of Pyrazolo[3,4-b]pyridines and Related Systems

The pyrazolo[3,4-b]pyridine scaffold is a key feature in many biologically active compounds. mdpi.commdpi.com While common syntheses often involve the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, an alternative approach can utilize an aldehyde as a key building block. researchgate.netnih.gov Multicomponent reactions offer an efficient strategy for constructing the pyridine (B92270) ring. For instance, a Hantzsch-type pyridine synthesis could be adapted, involving the condensation of (4-chloro-1H-pyrazol-1-yl)acetaldehyde with a β-ketoester or β-ketonitrile (like ethyl acetoacetate (B1235776) or malononitrile) and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). This one-pot reaction assembles the pyridine ring onto the pyrazole core, yielding a substituted pyrazolo[3,4-b]pyridine system.

Formation of Other Condensed Heterocyclic Frameworks

Beyond pyrazolopyridines, the acetaldehyde functionality can be used to construct a variety of other fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines, which are also important pharmacophores, are typically synthesized from the reaction of 3-aminopyrazoles with 1,3-dielectrophilic compounds. ias.ac.inresearchgate.net (4-chloro-1H-pyrazol-1-yl)acetaldehyde can serve as the dielectrophile precursor. A potential synthetic route involves a condensation reaction with a suitable binucleophile, such as a 3-amino-1H-pyrazole bearing an activated methylene (B1212753) group or other nucleophilic center. The reaction would proceed via an initial Knoevenagel or aldol-type condensation at the acetaldehyde, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov

Design and Synthesis of Advanced Multifunctional Pyrazole Scaffolds

The derivatization and annulation reactions of (4-chloro-1H-pyrazol-1-yl)acetaldehyde provide access to a wide range of advanced molecular scaffolds with potential applications in drug discovery and materials science. researchgate.net The pyrazole nucleus is considered a privileged scaffold due to its presence in numerous approved drugs and its ability to engage in various biological interactions. mdpi.comnih.gov By strategically combining the synthetic transformations described, it is possible to design and create multifunctional molecules with tailored properties.

For example, the N-substituted derivatives obtained from reductive amination can be designed to include additional reactive handles. An amine containing an alkyne or azide (B81097) group could be introduced, allowing the resulting pyrazole derivative to be conjugated to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). Similarly, the fused pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine systems can be further functionalized. Substituents on the newly formed ring can be modified to optimize biological activity, solubility, or other pharmacokinetic properties, a common strategy in modern medicinal chemistry. nih.gov This modular approach allows for the systematic exploration of chemical space around the pyrazole core, facilitating the development of novel compounds with specific functions.

Computational and Theoretical Investigations of 4 Chloro 1h Pyrazol 1 Yl Acetaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazole (B372694) derivatives, these theoretical approaches provide insights into the electron distribution, stability, and reactivity, which are governed by the molecule's electronic structure.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A theoretical analysis of 4-chloro-1H-pyrazole was conducted using DFT with the B3LYP/6-311++G(d,p) basis set to determine its molecular properties. ufrj.brresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. For 4-chloro-1H-pyrazole, these have been calculated as:

EHOMO: -7.11 eV

ELUMO: -0.48 eV

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity, calculated as ΔE = ELUMO - EHOMO. A larger energy gap implies higher stability and lower reactivity. For 4-chloro-1H-pyrazole, the energy gap is 6.63 eV. researchgate.net

These frontier orbitals are crucial for predicting how the molecule will interact with other species. The HOMO, being the highest energy orbital containing electrons, represents the ability to donate electrons, while the LUMO, the lowest energy orbital without electrons, represents the ability to accept electrons.

Further electronic properties derived from these energies provide a more detailed picture of the molecule's reactivity:

| Property | Value |

| Ionization Potential (I) | 7.11 eV |

| Electron Affinity (A) | 0.48 eV |

| Electronegativity (χ) | 3.79 eV |

| Chemical Hardness (η) | 3.31 eV |

| Chemical Softness (S) | 0.15 eV⁻¹ |

| Electrophilicity Index (ω) | 2.17 eV |

These parameters, calculated from the HOMO and LUMO energies, offer quantitative measures of the molecule's electronic characteristics. For instance, the electrophilicity index indicates the propensity of the molecule to accept electrons.

Conformational Analysis and Molecular Geometry Optimization

The geometry of 4-chloro-1H-pyrazole has been theoretically optimized using DFT calculations. researchgate.net The optimized structure provides the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The calculated bond lengths and angles from the optimized structure are in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the computational model. researchgate.net

For the title compound, (4-chloro-1H-pyrazol-1-yl)acetaldehyde, a full conformational analysis would be necessary to identify the most stable conformers. This would involve rotating the bonds of the acetaldehyde (B116499) side chain relative to the pyrazole ring to map the potential energy surface. The global minimum on this surface would correspond to the most populated conformation of the molecule under given conditions. Such an analysis would be crucial for understanding its interactions in a biological or chemical system.

Simulation and Prediction of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanism for the synthesis of (4-chloro-1H-pyrazol-1-yl)acetaldehyde are not available, computational methods are widely used to elucidate reaction pathways for pyrazole synthesis in general. A common route to N-alkylated pyrazoles involves the reaction of a pyrazole with an alkyl halide.

Theoretical studies on the N-alkylation of pyrazole derivatives with halomethanes have been performed using DFT. researchgate.net These studies show that the reaction proceeds via an SN2 mechanism. The calculations help in identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction.

Detailed analysis of transition-state energies has shown that for pyrazole derivatives, alkylation typically occurs at the N2 nitrogen atom. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state connects the reactants and the desired products. These simulations provide a step-by-step visualization of the reaction mechanism at the molecular level. researchgate.net

Theoretical Prediction of Chemical Reactivity and Selectivity Profiles

The reactivity and selectivity of pyrazole derivatives can be predicted using conceptual DFT. Local reactivity descriptors, such as Fukui functions, are calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

For the pyrazole ring, electrophilic substitution reactions are known to occur preferentially at the C4 position, unless it is already substituted. The distribution of the electrostatic potential on the molecular surface can also predict reactive sites. Regions of negative electrostatic potential are indicative of sites susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. researchgate.net

In the case of 4-chloro-1H-pyrazole, the C4 position is blocked by a chlorine atom. Computational analysis would be required to predict the next most likely site for electrophilic attack on the ring of (4-chloro-1H-pyrazol-1-yl)acetaldehyde. The acetaldehyde moiety also introduces new reactive sites, with the carbonyl carbon being a primary site for nucleophilic attack.

Computational Analysis of Intra- and Intermolecular Interactions in Synthetic Pathways

Computational methods are invaluable for analyzing the non-covalent interactions that stabilize crystal structures and influence reaction pathways. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. researchgate.net

For 4-chloro-1H-pyrazole, the crystal packing is stabilized by intermolecular N-H···N hydrogen bonding. ufrj.brresearchgate.net Hirshfeld surface analysis reveals the different types of close contacts between neighboring molecules and their relative contributions. For pyrazole-containing crystal structures, H···H, H···C/C···H, and H···N/N···H interactions are often significant.

Understanding these interactions is crucial in crystal engineering and in predicting the solid-state properties of a compound. In the context of synthetic pathways, intermolecular interactions between reactants and with solvent molecules can significantly influence the reaction rate and selectivity. Computational models can be used to study these interactions and provide insights that are not easily accessible through experimental means alone.

Synthetic Utility of 4 Chloro 1h Pyrazol 1 Yl Acetaldehyde As a Versatile Chemical Intermediate

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The acetaldehyde (B116499) moiety in (4-chloro-1H-pyrazol-1-yl)acetaldehyde serves as a crucial two-carbon building block, enabling the construction of more complex molecular architectures. Aldehydes are highly versatile functional groups that readily participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions and Applications:

Aldol (B89426) and Knoevenagel Condensations: The aldehyde can react with enolates or active methylene (B1212753) compounds to form α,β-unsaturated carbonyl derivatives. These products are valuable intermediates for synthesizing larger, more complex structures, including other heterocyclic rings.

Wittig and Related Olefination Reactions: Reaction with phosphorus ylides (Wittig reaction) or other olefination reagents can convert the aldehyde group into a vinyl group, extending the carbon chain and introducing a double bond for further functionalization.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde provides access to a wide range of secondary alcohols, significantly increasing molecular complexity.

Multicomponent Reactions: Pyrazole (B372694) aldehydes are known to be effective substrates in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govnih.govpreprints.org It is anticipated that (4-chloro-1H-pyrazol-1-yl)acetaldehyde could be employed in reactions like the Hantzsch, Biginelli, or Ugi reactions to generate highly functionalized and structurally diverse compounds. nih.gov

The presence of the 4-chloro-pyrazole ring is significant, as this moiety is found in numerous bioactive molecules. researchgate.net Therefore, using (4-chloro-1H-pyrazol-1-yl)acetaldehyde as a starting material allows for the direct incorporation of this important pharmacophore into the final complex molecule.

Table 1: Potential Carbon-Carbon Bond-Forming Reactions

| Reaction Type | Reagent Class | Product Type | Potential Utility |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Nitriles | Precursors to pyridines, pyrans |

| Wittig Reaction | Phosphorus Ylides | Alkenes | Chain extension, further functionalization |

| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols | Introduction of aryl/alkyl groups |

| Aldol Condensation | Ketones, Aldehydes | α,β-Unsaturated Aldehydes/Ketones | Building blocks for larger systems |

Precursor to Diverse Heterocyclic Compounds

One of the most significant applications of aldehyde-functionalized heterocycles is in the synthesis of fused ring systems and other heterocyclic structures. The aldehyde group of (4-chloro-1H-pyrazol-1-yl)acetaldehyde can participate in cyclization reactions with various binucleophilic reagents.

Synthesis of Fused Pyrazole Systems:

Pyrazolo[3,4-b]pyridines: Condensation with β-enaminonitriles or related compounds can lead to the formation of the pyrazolo[3,4-b]pyridine core, a scaffold of significant interest in medicinal chemistry. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines: Reaction with urea, thiourea, or guanidine (B92328) derivatives can be used to construct the pyrazolo[3,4-d]pyrimidine skeleton, which is known for its biological activities. mdpi.com

Pyrazolo[3,4-d]pyridazines: Cyclocondensation with hydrazine (B178648) or its derivatives can yield pyrazolo[3,4-d]pyridazines. semanticscholar.org

The general strategy involves an initial condensation reaction at the aldehyde, followed by an intramolecular cyclization to form the new heterocyclic ring fused to the pyrazole core. The specific outcome is determined by the nature of the reaction partner. This approach is a powerful tool for generating novel and diverse heterocyclic libraries for drug discovery and materials science. nih.gov

Table 2: Examples of Heterocyclic Systems Derivable from Pyrazole Aldehydes

| Reagent | Resulting Heterocyclic Core | Significance |

|---|---|---|

| β-Enaminonitriles | Pyrazolo[3,4-b]pyridine | Bioactive scaffolds |

| Hydrazine Hydrate (B1144303) | Pyrazolo[3,4-d]pyridazine | Pharmaceutical interest |

| Amidines (e.g., Guanidine) | Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors, etc. |

| o-Phenylenediamine | Pyrazolyl-benzodiazepine | CNS active compounds |

Potential in Ligand Design for Coordination Chemistry and Materials Science Applications

Pyrazole derivatives are well-known for their ability to act as effective ligands in coordination chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can chelate to metal ions, forming stable complexes. researchgate.netnih.gov The (4-chloro-1H-pyrazol-1-yl)acetaldehyde molecule and its derivatives offer multiple coordination sites, making them attractive candidates for designing novel ligands.

The aldehyde group can be chemically modified to introduce additional donor atoms, leading to polydentate ligands. For instance:

Schiff Base Formation: Condensation of the aldehyde with primary amines (e.g., amino acids, ethanolamine) can generate Schiff base ligands with N,O-donor sets. These types of ligands are widely used to create stable metal complexes with applications in catalysis and bioinorganic chemistry.

Reduction and Amination: Reduction of the aldehyde to an alcohol, followed by conversion to an amine, can create ligands with different steric and electronic properties.

The resulting metal complexes could have potential applications in various fields:

Catalysis: As catalysts for organic transformations.

Materials Science: In the development of metal-organic frameworks (MOFs) or photoluminescent materials. nih.gov

Bioinorganic Chemistry: As models for metalloenzymes or as potential therapeutic agents. nih.gov

The presence of the chloro-substituent on the pyrazole ring can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Q & A

Q. What are the common synthetic routes for (4-chloro-1H-pyrazol-1-yl)acetaldehyde, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves:

- Vilsmeier-Haack Reaction: Introducing the aldehyde group via reaction of pyrazole derivatives with POCl₃ and DMF, followed by hydrolysis .

- Chloroacetylation: Reacting a pyrazole precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Oxidative Reflux: Using chloranil in xylene under reflux (25–30 hours) to promote cyclization or functionalization, followed by purification via recrystallization from methanol .

Key Considerations: Control reaction temperature to avoid decomposition, ensure anhydrous conditions for chloroacetylation, and optimize recrystallization solvents for yield.

Q. What analytical techniques are most reliable for characterizing (4-chloro-1H-pyrazol-1-yl)acetaldehyde?

Methodological Answer:

Q. How should (4-chloro-1H-pyrazol-1-yl)acetaldehyde be stored to ensure stability?

Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.

- Avoid exposure to moisture (hygroscopic degradation noted in analogous compounds) .

- Recommended temperature: –20°C for long-term storage, based on SDS guidelines for dichloroacetaldehyde analogs .

Advanced Research Questions

Q. How can structural contradictions between NMR and X-ray data be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR (solution-state) with X-ray (solid-state) data. For example, SHELXL refinement can resolve torsional angle discrepancies .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

- Dynamic Effects: Consider temperature-dependent NMR to assess conformational flexibility (e.g., aldehyde rotamers) .

Q. What strategies minimize by-product formation during the synthesis of (4-chloro-1H-pyrazol-1-yl)acetaldehyde?

Methodological Answer:

- Solvent Optimization: Use high-boiling solvents (e.g., xylene) for reflux reactions to stabilize intermediates and reduce side reactions .

- Catalytic Control: Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during pyrazole functionalization .

- Stepwise Quenching: Sequentially neutralize excess reagents (e.g., NaOH treatment post-chloroacetylation) to prevent over-reaction .

Q. How can computational tools predict the biological activity of (4-chloro-1H-pyrazol-1-yl)acetaldehyde derivatives?

Methodological Answer:

- Molecular Docking: Screen derivatives against target enzymes (e.g., antimalarial or antibacterial targets) using PyRx or AutoDock .

- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data from analogous pyrazole-acetamide compounds .

- ADMET Profiling: Use SwissADME to predict pharmacokinetic properties, focusing on aldehyde reactivity and metabolic stability .

Q. How do reaction conditions influence the tautomeric equilibrium of the pyrazole ring in this compound?

Methodological Answer:

- Solvent Polarity: Polar solvents (e.g., DMF) favor the 1H-pyrazole tautomer, while non-polar solvents stabilize 2H-forms .

- pH Sensitivity: Protonation at the pyrazole N-atom shifts tautomerism; monitor via pH-dependent UV-Vis spectroscopy .

- Crystallographic Evidence: X-ray data from related compounds show dominant 1H-pyrazole tautomers in solid state .

Q. What safety protocols are essential when handling (4-chloro-1H-pyrazol-1-yl)acetaldehyde?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, goggles, and fume hoods due to potential aldehyde toxicity and chloro-group reactivity .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Waste Disposal: Segregate halogenated waste according to EPA guidelines, referencing DSSTox data for ecotoxicity .

Data Contradiction Analysis Example

Issue: Discrepancy in aldehyde quantification between DNPH-HPLC and PTR-MS.

Resolution:

- Calibrate PTR-MS with DNPH-derived standards to account for ionization efficiency variations .

- Validate with GC-MS for volatile intermediates (e.g., acetaldehyde off-gassing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.